1-[5-(2,4-dichlorophenyl)furan-2-yl]-N-(furan-2-ylmethyl)methanamine
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Overview
Description
1-[5-(2,4-dichlorophenyl)furan-2-yl]-N-(furan-2-ylmethyl)methanamine is a compound that belongs to the class of furan derivatives. Furans are heterocyclic organic compounds characterized by a ring structure composed of one oxygen and four carbon atoms. This particular compound features a dichlorophenyl group and a furan ring, making it a unique and potentially valuable molecule in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(2,4-dichlorophenyl)furan-2-yl]-N-(furan-2-ylmethyl)methanamine typically involves the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the dichlorophenyl group: This step often involves electrophilic aromatic substitution reactions.
Attachment of the amine group: This can be done through reductive amination or other suitable methods.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and minimize costs.
Chemical Reactions Analysis
Types of Reactions
1-[5-(2,4-dichlorophenyl)furan-2-yl]-N-(furan-2-ylmethyl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furanones or other oxidized derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[5-(2,4-dichlorophenyl)furan-2-yl]-N-(furan-2-ylmethyl)methanamine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[5-(2,4-dichlorophenyl)furan-2-yl]-N-(furan-2-ylmethyl)methanamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various physiological effects. The exact pathways involved would require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-Dioxolan-2-yl)furan
- 2-({[5-(2,4-dichlorophenyl)furan-2-yl]methyl}amino)butan-1-ol
Uniqueness
1-[5-(2,4-dichlorophenyl)furan-2-yl]-N-(furan-2-ylmethyl)methanamine is unique due to its specific combination of a dichlorophenyl group and a furan ring. This structure imparts distinct chemical and biological properties that may not be present in other similar compounds.
Properties
Molecular Formula |
C16H13Cl2NO2 |
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Molecular Weight |
322.2 g/mol |
IUPAC Name |
N-[[5-(2,4-dichlorophenyl)furan-2-yl]methyl]-1-(furan-2-yl)methanamine |
InChI |
InChI=1S/C16H13Cl2NO2/c17-11-3-5-14(15(18)8-11)16-6-4-13(21-16)10-19-9-12-2-1-7-20-12/h1-8,19H,9-10H2 |
InChI Key |
DNMJGVWTXCMAEP-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CNCC2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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